molecular formula C10H9BrF3NOS B14064389 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14064389
M. Wt: 328.15 g/mol
InChI Key: QZTXQYSAZRWJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination . The reaction conditions often involve the use of strong bases and specific catalysts to ensure high yields and purity. Industrial production methods may employ continuous flow reactors to optimize reaction conditions and scale up the production .

Chemical Reactions Analysis

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the thio group, resulting in different reactivity and applications.

    1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-2-one:

The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(15)9(4-6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

QZTXQYSAZRWJEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.